2-Cyclopropoxy-4-(methylamino)benzamide
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Overview
Description
2-Cyclopropoxy-4-(methylamino)benzamide is an organic compound with the molecular formula C11H14N2O2 It is a derivative of benzamide, characterized by the presence of a cyclopropoxy group and a methylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-(methylamino)benzamide typically involves the condensation of 2-cyclopropoxybenzoic acid with methylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-Cyclopropoxy-4-(methylamino)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-(methylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropoxy-N-methyl-4-(methylamino)benzamide
- 4-Cyclopropoxy-2-(methylamino)benzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
2-Cyclopropoxy-4-(methylamino)benzamide is unique due to the presence of both cyclopropoxy and methylamino groups on the benzene ring. This structural feature imparts specific chemical and biological properties that distinguish it from other benzamide derivatives.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-(methylamino)benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-13-7-2-5-9(11(12)14)10(6-7)15-8-3-4-8/h2,5-6,8,13H,3-4H2,1H3,(H2,12,14) |
InChI Key |
YPPMLXGPDJVVSP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
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